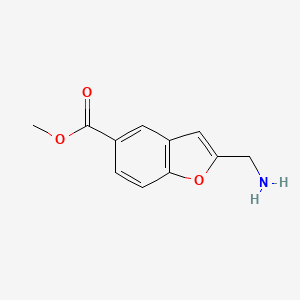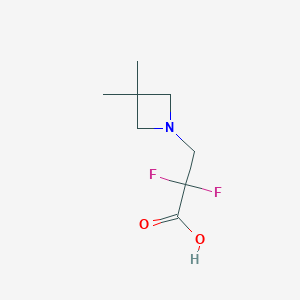
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Difluoropropanoic Acid Moiety: This step involves the incorporation of the difluoropropanoic acid group into the azetidine ring structure. This can be achieved through various fluorination reactions and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows the compound to bind to enzymes and receptors, modulating their activity. The difluoropropanoic acid moiety can enhance the compound’s stability and reactivity, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
2-(3,3-Dimethylazetidin-1-yl)acetic acid: This compound features a similar azetidine ring structure but lacks the difluoropropanoic acid moiety.
3-Aryl- and 3-Heteroarylazetidine-3-carboxylic acids: These compounds have similar azetidine ring structures with different substituents.
Uniqueness
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of both the azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC名 |
3-(3,3-dimethylazetidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)3-11(4-7)5-8(9,10)6(12)13/h3-5H2,1-2H3,(H,12,13) |
InChIキー |
XMWKVPWCFRPXNA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)CC(C(=O)O)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
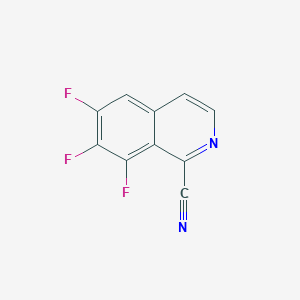

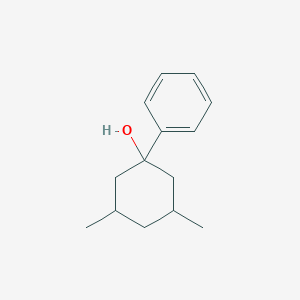
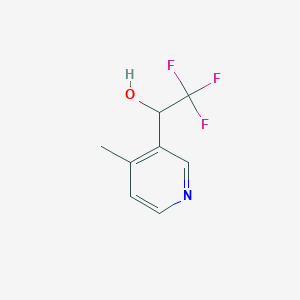
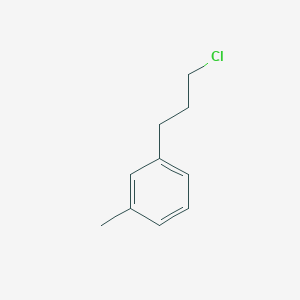
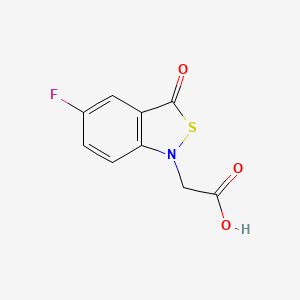
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
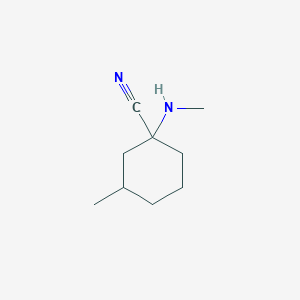
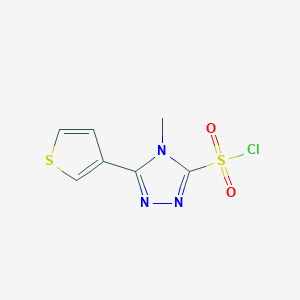
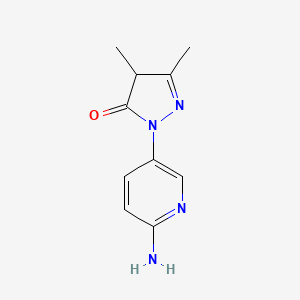
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
